molecular formula C8H13N3O2 B8666366 Ethyl 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetate

Ethyl 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetate

Cat. No. B8666366
M. Wt: 183.21 g/mol
InChI Key: SHAFNNGNHTWZQT-UHFFFAOYSA-N
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Patent
US09278968B2

Procedure details

To a solution of 228 mg of ethyl [(diphenylmethylene)amino](1-methyl-1H-pyrazol-4-yl)acetate in 2.8 ml of 1,4-dioxane was added 1.9 ml of 1 M hydrochloric acid, followed by stirring at room temperature for 2.5 hours. The reaction mixture was concentrated under reduced pressure, the obtained residue was washed with diethyl ether, and to the aqueous layer was added a saturated aqueous sodium hydrogen carbonate solution, followed by extraction with chloroform. The organic layer was dried over anhydrous magnesium sulfate and the solvent was then evaporated under reduced pressure to obtain 91 mg of ethyl amino(1-methyl-1H-pyrazol-4-yl)acetate.
Name
ethyl [(diphenylmethylene)amino](1-methyl-1H-pyrazol-4-yl)acetate
Quantity
228 mg
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(C(=[N:14][CH:15]([C:21]2[CH:22]=[N:23][N:24]([CH3:26])[CH:25]=2)[C:16]([O:18][CH2:19][CH3:20])=[O:17])C2C=CC=CC=2)C=CC=CC=1.Cl>O1CCOCC1>[NH2:14][CH:15]([C:21]1[CH:22]=[N:23][N:24]([CH3:26])[CH:25]=1)[C:16]([O:18][CH2:19][CH3:20])=[O:17]

Inputs

Step One
Name
ethyl [(diphenylmethylene)amino](1-methyl-1H-pyrazol-4-yl)acetate
Quantity
228 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C(C1=CC=CC=C1)=NC(C(=O)OCC)C=1C=NN(C1)C
Name
Quantity
1.9 mL
Type
reactant
Smiles
Cl
Name
Quantity
2.8 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
WASH
Type
WASH
Details
the obtained residue was washed with diethyl ether
ADDITION
Type
ADDITION
Details
to the aqueous layer was added a saturated aqueous sodium hydrogen carbonate solution
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was then evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
NC(C(=O)OCC)C=1C=NN(C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 91 mg
YIELD: CALCULATEDPERCENTYIELD 75.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.